H-1-Nal-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

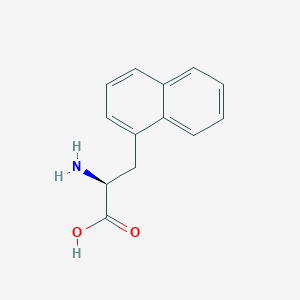

(2S)-2-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55516-54-6 | |

| Record name | 1-Naphthyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055516546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-1-Naphthylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G930UL92R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to H-1-Nal-OH for Researchers and Drug Development Professionals

An In-depth Exploration of the Structure, Properties, and Applications of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid

Introduction

H-1-Nal-OH, chemically known as (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug development. Structurally, it is an analog of the natural amino acid phenylalanine, with the phenyl ring replaced by a larger, more hydrophobic naphthalene moiety. This substitution imparts unique steric and photophysical properties, making this compound a valuable tool for probing protein structure and function, designing peptide-based therapeutics, and developing novel enzyme inhibitors. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and experimental applications of this compound.

Core Structure and Physicochemical Properties

This compound is an α-amino acid featuring a naphthalene group attached to the β-carbon of an alanine backbone. The "1" in its designation indicates that the alanine side chain is connected to the C1 position of the naphthalene ring. This specific linkage results in considerable steric hindrance compared to its isomer, H-2-Nal-OH.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid |

| Synonyms | L-1-Naphthylalanine, H-Ala(1-naph)-OH |

| CAS Number | 55516-54-6 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 254-257 °C |

| Optical Rotation ([α]D) | -13.5° (c=0.8% in 0.3N HCl) |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] |

| pKa (predicted) | 2.21 ± 0.30 |

| Fluorescence | The naphthalene moiety confers intrinsic fluorescence, with an excitation peak around 316 nm and an emission peak around 434 nm.[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis and enzyme inhibition assays.

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of a protected glycine equivalent with 1-(bromomethyl)naphthalene, followed by deprotection.

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

1-(Bromomethyl)naphthalene

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Alkylation: In a round-bottom flask, dissolve diethyl acetamidomalonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. To this mixture, add 1-(bromomethyl)naphthalene and reflux for 4-6 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.

-

Hydrolysis and Decarboxylation: Reflux the crude product with concentrated hydrochloric acid for 6-8 hours to hydrolyze the ester and acetamido groups and effect decarboxylation.

-

Purification: Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

-

Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and by measuring its melting point and optical rotation.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version, Fmoc-1-Nal-OH, is commonly used for SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-1-Nal-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

-

Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-1-Nal-OH:

-

In a separate vial, dissolve Fmoc-1-Nal-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The bulky nature of the naphthyl group may require a longer coupling time or double coupling.

-

-

Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase HPLC.

Enzyme Inhibition Assay Using a Peptide Containing this compound

This protocol outlines a general procedure for evaluating the inhibitory potential of a peptide containing this compound against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

-

Assay buffer (optimized for the target enzyme)

-

Purified peptide inhibitor containing this compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide inhibitor in an appropriate solvent (e.g., DMSO or assay buffer).

-

Prepare serial dilutions of the peptide inhibitor in assay buffer.

-

Prepare a working solution of the enzyme in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the serially diluted peptide inhibitor to the wells.

-

Include control wells: "no inhibitor" (100% enzyme activity) and "no enzyme" (background signal).

-

Add the enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures involving this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

References

An In-depth Technical Guide to 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of 3-(1-Naphthyl)-L-alanine, commonly referred to as H-1-Nal-OH. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, primarily utilized in the synthesis of peptidomimetics and other compounds targeting G-protein coupled receptors (GPCRs). This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and purification, and an illustrative signaling pathway where such modified peptides play a crucial role.

Chemical Properties and IUPAC Name

3-(1-Naphthyl)-L-alanine is an amino acid derivative of L-alanine, featuring a naphthalene moiety attached to the β-carbon. This bulky, hydrophobic side chain imparts unique conformational constraints and potential for π-π stacking interactions when incorporated into peptides.

IUPAC Name: (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid[1]

Synonyms: this compound, L-1-Naphthylalanine, (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its related stereoisomers.

| Property | 3-(1-Naphthyl)-L-alanine (this compound) | 3-(1-Naphthyl)-D-alanine (H-D-1-Nal-OH) | 3-(1-Naphthyl)-DL-alanine |

| CAS Number | 55516-54-6[1] | 78306-92-0 | 28095-56-9[2] |

| Molecular Formula | C₁₃H₁₃NO₂[1] | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂[2] |

| Molecular Weight | 215.25 g/mol [2] | 215.25 g/mol | 215.25 g/mol [2] |

| Appearance | White powder[1] | Solid | Solid[2] |

| Melting Point | 254-257 °C | Not available | 239 °C |

| Boiling Point | Not available (likely decomposes) | Not available | Not available |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Not available | Not available |

| pKa (predicted) | ~2.2 (carboxyl), ~9.2 (amino) | ~2.2 (carboxyl), ~9.2 (amino) | ~2.2 (carboxyl), ~9.2 (amino) |

| Storage | 2-8°C[2] | 2-8°C | 2-8°C[2] |

Note: Predicted pKa values are based on typical values for amino acids.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of 3-(1-Naphthyl)-L-alanine. These protocols are based on standard methodologies for non-natural amino acids and may require optimization for specific laboratory conditions.

Synthesis via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[3][4] For this compound, the synthesis would commence with 1-naphthaldehyde. The process yields a racemic mixture of DL-3-(1-Naphthyl)-alanine, which then requires chiral resolution to isolate the L-enantiomer.

Overall Reaction:

1-Naphthaldehyde + NH₃ + HCN → α-Aminonitrile → DL-3-(1-Naphthyl)-alanine

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 1-naphthaldehyde in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of ammonium chloride (NH₄Cl), followed by an aqueous solution of potassium cyanide (KCN). The reaction is typically carried out at or below room temperature.

-

Stir the reaction mixture for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the α-aminonitrile intermediate may precipitate or can be extracted with an organic solvent.

Step 2: Hydrolysis to the Amino Acid

-

The crude α-aminonitrile is hydrolyzed by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) under reflux for several hours.

-

After hydrolysis, the reaction mixture is cooled and neutralized to the isoelectric point of the amino acid to precipitate the crude racemic product.

-

The solid is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[5] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

General Protocol:

-

Dissolve the crude DL-3-(1-Naphthyl)-alanine in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

References

The Keystone of Unnatural Peptide Synthesis: An In-depth Technical Guide to the Synthesis of 3-(1-Naphthyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Naphthyl)-L-alanine, a non-proteinogenic amino acid, has emerged as a critical building block in the design and synthesis of novel peptides and peptidomimetics with significant therapeutic potential. Its bulky naphthyl side chain imparts unique conformational constraints and hydrophobic interactions, leading to enhanced biological activity, metabolic stability, and receptor affinity in the resulting peptides. This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(1-Naphthyl)-L-alanine, with a focus on asymmetric methodologies that yield the biologically active L-enantiomer. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these synthetic strategies.

Core Synthesis Pathway: Catalytic Asymmetric Phase-Transfer Alkylation

The most robust and widely employed method for the enantioselective synthesis of 3-(1-Naphthyl)-L-alanine is the catalytic asymmetric phase-transfer (PTC) alkylation of a glycine Schiff base. This method offers high yields and excellent enantioselectivity under relatively mild reaction conditions.

The general workflow for this approach involves the alkylation of a glycine Schiff base with 1-(bromomethyl)naphthalene in the presence of a chiral phase-transfer catalyst. The catalyst, typically a cinchona alkaloid derivative, creates a chiral environment that directs the alkylation to one face of the glycine enolate, leading to the preferential formation of the L-enantiomer.

Experimental Protocol: Asymmetric α-Alkylation of Glycine Schiff Base[1]

This protocol is adapted from the work of Li et al. (2018) for the synthesis of unnatural phenylalanine derivatives.

Materials:

-

tert-Butyl N-(diphenylmethylene)glycinate (Glycine Schiff base)

-

1-(Bromomethyl)naphthalene

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 3 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of tert-butyl N-(diphenylmethylene)glycinate (0.5 mmol) and the chiral phase-transfer catalyst (0.05 mmol) in a mixture of toluene (5 mL) and CH₂Cl₂ (1 mL) at -20 °C, add anhydrous K₂CO₃ (2.5 mmol).

-

Add 1-(bromomethyl)naphthalene (0.6 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously at -20 °C for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the protected (S)-tert-butyl N-(diphenylmethylene)-(1-naphthyl)alaninate.

-

Hydrolyze the protected amino acid by stirring in 3 M HCl (10 mL) at room temperature for 12 hours.

-

Wash the aqueous solution with CH₂Cl₂ (3 x 10 mL) to remove impurities.

-

Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., NaOH).

-

The product, 3-(1-Naphthyl)-L-alanine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Excellent | [1] |

| Enantiomeric Excess (ee) | High | [1] |

| Reaction Temperature | -20 °C | [1] |

| Reaction Time | 48 hours | [1] |

Alternative Synthesis Pathways

While catalytic asymmetric phase-transfer alkylation is a preferred method, other strategies have been explored for the synthesis of chiral α-amino acids and could be adapted for 3-(1-Naphthyl)-L-alanine.

Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a classic approach for the asymmetric synthesis of amino acids.[2][3] It involves the diastereoselective alkylation of a chiral bis-lactim ether derived from a chiral auxiliary (commonly valine) and glycine.

References

An In-depth Technical Guide to L-1-Naphthylalanine (CAS 55516-54-6)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

L-1-Naphthylalanine, identified by the CAS number 55516-54-6, is a non-proteinogenic α-amino acid. Its structure features a naphthalene moiety attached to the alanine backbone, rendering it a valuable tool in various biochemical and pharmaceutical applications.[1] This bulky, aromatic side chain imparts unique properties, including hydrophobicity and intrinsic fluorescence, making it a versatile building block in peptide and drug design.[2][3]

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| CAS Number | 55516-54-6 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol [4] |

| IUPAC Name | (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid |

| Synonyms | (S)-α-Amino-1-naphthalenepropanoic acid, 3-(1-Naphthyl)-L-alanine, H-1-Nal-OH, L-1-Nal-OH |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline solid | [5] |

| Melting Point | 254-257 °C | [4] |

| Boiling Point | 412.3 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as DMSO and chloroform. | [2] |

| pKa | 2.21 ± 0.30 (Predicted) | [4] |

Spectroscopic and Toxicological Profile

Table 3: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Data Highlights |

| ¹H NMR | Spectral data for similar amino acids are available in databases like the Human Metabolome Database.[2][7] |

| ¹³C NMR | Predicted spectra for related compounds can be found in chemical databases.[5] |

| Mass Spectrometry | Predicted fragmentation patterns are available on platforms like DrugBank.[8] |

Table 4: Toxicological and Safety Information

| Parameter | Information | Source(s) |

| Acute Toxicity | Predicted Rat LD50: 2.0648 mol/kg | [8] |

| Mutagenicity | Predicted as non-mutagenic in the Ames test. | [8] |

| Carcinogenicity | Predicted as a non-carcinogen. It is important to note that the related compound, 1-naphthylamine, has been studied for its carcinogenic potential, but these findings are not directly transferable to L-1-Naphthylalanine. | [8] |

| Safety Precautions | Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment. | [1] |

| Hazard Statements | May be harmful if swallowed. May cause skin and eye irritation. May cause respiratory irritation. | [3][9] |

Synthesis and Purification

The synthesis of L-1-Naphthylalanine is typically achieved through the alkylation of a protected alanine derivative.

General Synthesis Protocol

A common synthetic route involves the reaction of a protected L-alanine derivative with 1-(bromomethyl)naphthalene in the presence of a strong base. The protecting groups are subsequently removed to yield the final product.

Diagram 1: General Synthesis Workflow for L-1-Naphthylalanine

References

- 1. L-1-Naphthylalanine [chembk.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 3. Fmoc-L-1-Naphthylalanine | C28H23NO4 | CID 2734474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 6. D-1-Naphthylalanine CAS#: 78306-92-0 [m.chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to H-1-Nal-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH), a non-proteinogenic amino acid increasingly utilized in peptide design and drug discovery. This document details its physicochemical properties, provides a detailed protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of novel therapeutic agents, with a focus on antimicrobial peptides.

Core Properties of this compound

This compound, also known as L-1-Naphthylalanine, is an analog of the amino acid alanine, featuring a bulky naphthalene moiety attached to the β-carbon. This structural feature imparts unique properties that are leveraged in peptide and peptidomimetic design.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 215.25 g/mol | [2] |

| CAS Number (L-isomer) | 55516-54-6 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform); limited solubility in water. | [1] |

Experimental Protocols: Incorporation of 1-Nal into Peptides

The most common application of this compound in research is its incorporation into peptide sequences. This is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used methodology. The following is a detailed, generalized protocol for the manual incorporation of Fmoc-1-Nal-OH into a peptide chain.

Materials and Reagents

-

Fmoc-1-Nal-OH

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[4]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20%)[5]

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

-

Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[5]

-

Cleavage cocktail (e.g., Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[6]

-

Diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification[6]

-

Mass spectrometer for analysis[6]

Step-by-Step SPPS Protocol

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 1-2 hours at room temperature with gentle agitation.[6]

-

After swelling, drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (Incorporation of Fmoc-1-Nal-OH):

-

In a separate vial, dissolve Fmoc-1-Nal-OH (typically 4 equivalents relative to the resin loading capacity) and a coupling reagent like HBTU (3.8 equivalents) in DMF.[6]

-

Add a base such as DIEA (8 equivalents) to the vial to activate the amino acid. Allow this pre-activation to proceed for 2-5 minutes.[6]

-

Add the activated Fmoc-1-Nal-OH solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.[6]

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates success).[6]

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.[6]

-

Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-3 hours at room temperature. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [6]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube with diethyl ether to precipitate the crude peptide.[6]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

Application in Antimicrobial Peptide Development

The incorporation of 1-naphthylalanine into antimicrobial peptides (AMPs) has been shown to enhance their stability and therapeutic potential.[7] The bulky, hydrophobic nature of the naphthyl side chain can improve the peptide's interaction with and disruption of bacterial membranes.

A notable example is the peptide N1, where a β-naphthylalanine is tagged to the N-terminus of a proteolysis-resistant AMP. This modification resulted in a significant improvement in its selectivity index and potent broad-spectrum antimicrobial activity.[7]

Proposed Mechanism of Action of N1 Antimicrobial Peptide

The bactericidal action of the N1 peptide is multifaceted, involving both membrane disruption and inhibition of cellular metabolic processes.[7] This dual mechanism is a promising strategy to overcome antibiotic resistance.

References

- 1. lifetein.com [lifetein.com]

- 2. 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of H-1-Nal-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1-Nal-OH, also known as (S)-2-amino-3-(1-naphthyl)propanoic acid or L-1-Naphthylalanine, is a synthetic amino acid derivative that has garnered significant interest in peptide synthesis and drug development. Its bulky naphthyl side chain can impart unique conformational constraints and potential for pi-pi stacking interactions within peptides, influencing their stability, bioactivity, and pharmacokinetic properties. A thorough understanding of its solubility in various solvents is paramount for its effective handling, formulation, and application in research and development.

This technical guide provides a summary of the available solubility data for this compound and its derivatives. Due to a scarcity of precise quantitative solubility data in the public domain for the unprotected L-isomer, this document also furnishes a detailed experimental protocol for the gravimetric determination of solubility, enabling researchers to generate empirical data tailored to their specific laboratory conditions.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, pH, and the presence of protecting groups. The following tables summarize the available qualitative and quantitative solubility data.

Table 1: Solubility of L-1-Naphthylalanine (this compound)

| Solvent | Type | Solubility | Temperature (°C) | Source |

| Water | Polar Protic | Slightly soluble / Insoluble[1][2] | Not Specified | [1][2] |

| Water | Polar Protic | 0.221 mg/mL (Predicted)[3] | Not Specified | [3] |

| Alcohols | Polar Protic | Soluble[1][2] | Not Specified | [1][2] |

| Ketones | Polar Aprotic | Soluble[1][2] | Not Specified | [1][2] |

Table 2: Solubility of D-1-Naphthylalanine

| Solvent | Type | Solubility | Temperature (°C) | Source |

| 2 M HCl | Aqueous Acid | 50 mg/mL | Not Specified |

Table 3: Solubility of Fmoc-L-1-Naphthylalanine

| Solvent | Type | Solubility | Temperature (°C) | Source |

| Chloroform | Nonpolar | Soluble[4][5] | Not Specified | [4][5] |

| Dichloromethane | Nonpolar | Soluble[4][5] | Not Specified | [4][5] |

| Ethyl Acetate | Polar Aprotic | Soluble[4][5] | Not Specified | [4][5] |

| DMSO | Polar Aprotic | Soluble[4][5] | Not Specified | [4][5] |

| Acetone | Polar Aprotic | Soluble[4][5] | Not Specified | [4][5] |

Experimental Protocol: Gravimetric Determination of Solubility

This protocol outlines a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.[6][7][8][9]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Pre-weighed, dry collection vials

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature environment (e.g., incubator or water bath) set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (or cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the collection vial with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended for high-boiling point solvents.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight.

-

The solubility can then be expressed in various units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of amino acids like this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Factors influencing the solubility of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chembk.com [chembk.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]

- 5. (S)-N-Fmoc-1-Naphthylalanine | 96402-49-2 [chemicalbook.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 9. Gravimetric analysis - Wikipedia [en.wikipedia.org]

The Strategic Integration of 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH) in Peptide-Based Drug Discovery: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential research applications of the non-natural amino acid, 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH). This valuable building block is instrumental in the design of novel peptide therapeutics, particularly those targeting G protein-coupled receptors (GPCRs). By enhancing peptide stability, hydrophobicity, and receptor binding affinity, this compound offers a powerful tool to overcome the limitations of natural peptides and unlock new therapeutic possibilities.

Core Properties and Applications of this compound

This compound is a synthetic derivative of the amino acid alanine, featuring a bulky and hydrophobic naphthyl group attached to the β-carbon. This structural modification imparts unique properties to peptides into which it is incorporated, making it a valuable asset in medicinal chemistry and drug design.

The primary application of this compound is in solid-phase peptide synthesis (SPPS) , where it is used as a building block to create peptides with improved pharmacological profiles. The hydrophobic nature of the naphthyl group can enhance the binding of peptide ligands to their target receptors, particularly within hydrophobic binding pockets. Furthermore, the steric bulk of the naphthyl moiety can increase the peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and half-life.

Key research applications of this compound include:

-

GPCR Ligand Design: The unique conformational constraints imposed by this compound make it an excellent tool for designing potent and selective ligands for GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes and disease states.

-

Peptide-Based Therapeutics: Incorporation of this compound into peptide sequences can lead to the development of novel therapeutics with enhanced efficacy for a variety of diseases, including cancer and metabolic disorders.

-

Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural amino acids with this compound allows researchers to probe the specific interactions between a peptide and its receptor, providing valuable insights for the rational design of improved analogues.

-

Biochemical Probes: The fluorescent properties of the naphthalene group can be utilized in the development of fluorescently labeled peptides for use in binding assays and cellular imaging.

Quantitative Data on Peptides Incorporating this compound

The incorporation of this compound has been shown to significantly impact the binding affinity and biological activity of various peptides. The following tables summarize key quantitative data for representative peptide analogues.

| Peptide Analogue | Target Receptor | Assay Type | IC50 / Ki (nM) | Reference |

| Somatostatin Analogue with [1-Nal] | Somatostatin Receptors | Receptor Binding | Data not available in abstract | |

| Cholecystokinin Analogue with [1-Nal] | CCK Receptors | Biological Activity | Data not available in abstract |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the general steps for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-1-Nal-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve Fmoc-1-Nal-OH (3 equivalents relative to resin substitution), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of a synthesized peptide for its target GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., [3H]-labeled standard antagonist)

-

Synthesized peptide (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Non-specific binding inhibitor (e.g., a high concentration of an unlabeled standard ligand)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

Cell membranes

-

Radiolabeled ligand at a concentration near its Kd.

-

Increasing concentrations of the synthesized peptide (for competition curve).

-

For total binding wells, add buffer instead of the peptide.

-

For non-specific binding wells, add the non-specific binding inhibitor.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the peptide concentration.

-

Determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualization

Peptides incorporating this compound often target GPCRs, which can activate a variety of downstream signaling pathways. Two of the most common are the Gαs/adenylyl cyclase and Gαq/phospholipase C pathways.

Gαs-Mediated Signaling Pathway

Caption: Gαs-mediated signaling pathway.

Gαq-Mediated Signaling Pathway

Caption: Gαq-mediated signaling pathway.

Conclusion

This compound is a powerful and versatile tool in the field of peptide-based drug discovery. Its incorporation into peptide sequences can significantly enhance their pharmacological properties, leading to the development of more potent, selective, and stable therapeutic agents. This technical guide provides a foundational understanding of the applications, quantitative assessment, and experimental methodologies associated with this compound, empowering researchers to leverage this valuable non-natural amino acid in their drug development endeavors. Further exploration of the vast chemical space offered by this compound and other unnatural amino acids holds immense promise for the future of peptide therapeutics.

Methodological & Application

Application Notes and Protocols for the Incorporation of H-1-Nal-OH into Peptides using Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1-Nal-OH, also known as (L)-1-Naphthylalanine, is an unnatural amino acid characterized by its bulky and hydrophobic naphthyl side chain. Its incorporation into peptides is a valuable strategy in medicinal chemistry and drug design to enhance proteolytic stability, modulate receptor binding affinity, and introduce unique structural constraints.[1] The steric hindrance and hydrophobicity of the naphthyl group, however, present specific challenges during Solid-Phase Peptide Synthesis (SPPS).[1][2] These application notes provide detailed protocols and considerations for the efficient incorporation of Fmoc-1-Nal-OH into peptide sequences using standard Fmoc-based SPPS methodologies.

Key Considerations for Incorporating this compound

The primary challenges in incorporating this compound into a growing peptide chain are attributed to its significant steric bulk. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower overall yield. To mitigate these issues, the following points should be considered:

-

Choice of Coupling Reagents: Standard coupling reagents may be insufficient to overcome the steric hindrance of the naphthyl group. More potent activating agents are recommended to ensure high coupling efficiency.

-

Coupling Time and Temperature: Extended coupling times or the use of elevated temperatures, such as in microwave-assisted SPPS, can significantly improve the yield of the desired product.[2]

-

Double Coupling: Performing a second coupling step with a fresh solution of activated Fmoc-1-Nal-OH can help drive the reaction to completion.

-

Cleavage Conditions: The electron-rich naphthyl ring is susceptible to modification by carbocations generated during the final cleavage from the resin. Therefore, the use of a cleavage cocktail containing appropriate scavengers is crucial.

-

Purification: The increased hydrophobicity of peptides containing 1-Nal may necessitate optimization of the purification protocol, particularly the solvent system and gradient used in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound in Fmoc-SPPS.

Resin Swelling and Fmoc Deprotection

-

Swell the desired resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

Coupling of Fmoc-1-Nal-OH

Due to the steric hindrance of Fmoc-1-Nal-OH, a potent coupling reagent is recommended. The following table summarizes a comparison of common coupling reagents.

| Coupling Reagent | Activation Additive | Base | Typical Coupling Time | Relative Efficiency for Hindered Amino Acids |

| HBTU | HOBt | DIPEA | 1-2 hours | High |

| HATU | HOAt | DIPEA | 1-2 hours | Very High |

| PyBOP | - | DIPEA | 1-2 hours | High |

| DIC | OxymaPure | - | 2-4 hours | Moderate |

Protocol using HATU (recommended):

-

In a separate vial, dissolve Fmoc-1-Nal-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 50°C) if using a suitable setup.

-

After the coupling is complete, drain the solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and then again with DMF (3 times).

-

(Optional but recommended) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (double coupling) should be performed.

Workflow for Fmoc-SPPS Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Final Cleavage and Deprotection

The naphthyl side chain of 1-Nal is analogous to the indole ring of tryptophan in its susceptibility to alkylation by carbocations generated during TFA cleavage. Therefore, a scavenger cocktail is essential.

| Cleavage Cocktail | Composition (v/v) | Scavengers and Their Function | Recommended for |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: Cation scavengers | Peptides with multiple sensitive residues, including Arg(Pmc/Mtr), Cys, Met, Trp, and Nal. |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Triisopropylsilane (TIS): Efficiently scavenges trityl and other carbocations. | Peptides containing Trp(Boc) and Arg(Pbf), and generally suitable for Nal. |

| TFA/TIS/EDT/Water | TFA/TIS/Ethanedithiol/Water (92.5:2.5:2.5:2.5) | TIS, Ethanedithiol (EDT): Provides broader scavenger protection, particularly for Cys-containing peptides. | Peptides containing Cys in addition to other sensitive residues like Nal. |

Protocol for Cleavage:

-

After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Prepare the chosen cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and add it to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 40 mL).

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

-

Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

Purification and Analysis

The crude peptide is purified by preparative RP-HPLC. Due to the hydrophobicity of 1-Nal, a modified solvent system or gradient may be required for optimal separation.

General RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 5-65% over 30 minutes) is often effective.

-

Detection: 220 nm and 280 nm (the naphthyl group absorbs at 280 nm).

The purity of the collected fractions should be assessed by analytical RP-HPLC, and the identity of the peptide confirmed by mass spectrometry.

Expected Results and Troubleshooting

The incorporation of this compound can be achieved with high efficiency, leading to final peptide purities of >95% after purification.[1]

| Problem | Potential Cause | Suggested Solution |

| Low Coupling Efficiency (Deletion Sequences) | Steric hindrance of Fmoc-1-Nal-OH. | Use a more potent coupling reagent (e.g., HATU). Perform a double coupling. Increase coupling time or use microwave heating. |

| Side Product Formation during Cleavage | Alkylation of the naphthyl side chain. | Ensure the use of an appropriate scavenger cocktail (e.g., containing TIS). Minimize cleavage time. |

| Poor Peak Shape or Resolution during HPLC | Hydrophobicity of the peptide leading to aggregation or poor solubility. | Optimize the HPLC gradient (make it shallower). Test different organic modifiers (e.g., isopropanol) in the mobile phase. |

| Low Overall Yield | Cumulative effect of incomplete couplings and losses during purification. | Optimize each coupling step, especially for 1-Nal and other bulky residues. Handle the peptide carefully during precipitation and purification steps. |

Logical Relationship of SPPS Stages

Caption: Logical progression of steps in Solid-Phase Peptide Synthesis.

Conclusion

The successful incorporation of this compound into peptides via Fmoc-SPPS is readily achievable with careful consideration of the challenges posed by its bulky and hydrophobic nature. The use of potent coupling reagents, vigilant monitoring of reaction completion, appropriate scavenger strategies during cleavage, and optimized purification protocols are key to obtaining high-purity peptides containing this valuable unnatural amino acid. These protocols provide a robust framework for researchers to leverage the unique properties of 1-Naphthylalanine in the design and synthesis of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Fmoc-H-1-Nal-OH in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptide chains.[1][2][3] The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent method due to its use of a base-labile Nα-protecting group, which allows for mild deprotection conditions and preserves acid-labile side-chain protecting groups.[3][4] The incorporation of unnatural amino acids, such as (S)-N-Fmoc-3-(1-naphthyl)-alanine (Fmoc-H-1-Nal-OH), is a critical strategy in drug discovery and development. The bulky, hydrophobic naphthyl side chain of 1-Nal can introduce unique conformational constraints, enhance binding affinity, and improve the metabolic stability of synthetic peptides. These application notes provide a comprehensive protocol for the use of Fmoc-H-1-Nal-OH in SPPS.

Physicochemical and Synthesis Data

Quantitative data for Fmoc-H-1-Nal-OH and typical SPPS reaction conditions are summarized below for easy reference.

Table 1: Properties of Fmoc-H-1-Nal-OH

| Property | Value | Reference |

|---|---|---|

| CAS Number | 96402-49-2 | [5][6] |

| Molecular Formula | C₂₈H₂₃NO₄ | [5][6] |

| Molecular Weight | 437.49 g/mol | [5][6] |

| Appearance | White to off-white powder | |

| Purity | ≥98.0% | [5][6] |

| Storage Temperature | 2-8°C | [5][6] |

| Application | Fmoc solid-phase peptide synthesis |[5][6] |

Table 2: Standard Reagent Stoichiometry for SPPS Cycle (0.1 mmol Scale)

| Reagent | Equivalents (relative to resin loading) | Purpose |

|---|---|---|

| Fmoc-Amino Acid | 3 - 5 | Building block for chain elongation |

| Coupling Activator (e.g., HCTU, HBTU, HATU) | 2.9 - 4.5 | Activates the C-terminus for amide bond formation |

| Base (e.g., DIPEA, 2,4,6-Collidine) | 6 - 10 | Maintains basic conditions for coupling |

| Deprotection Reagent (Piperidine in DMF) | 20% (v/v) | Removes the Nα-Fmoc protecting group |

Table 3: Common TFA Cleavage Cocktail Composition

| Reagent | Percentage (v/v) | Function |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes side-chain protecting groups[7][8] |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, prevents side reactions[7][8] |

| Water (H₂O) | 2.5% | Cation scavenger[7][8] |

Experimental Protocols

This section details the step-by-step methodology for incorporating Fmoc-H-1-Nal-OH into a peptide sequence using manual or automated SPPS.

1. Resin Selection and Preparation

-

Resin Choice : Select a resin based on the desired C-terminal functionality. Use Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid.[9] Use Rink Amide or Sieber Amide resin for a C-terminal amide.[1][9]

-

Swelling : Place the resin (e.g., 100-200 mesh for automated synthesizers) in a reaction vessel.[9] Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes at room temperature.[9] Drain the DMF.

2. Standard SPPS Cycle for Amino Acid Coupling

The synthesis proceeds by repeating the following deprotection and coupling cycle for each amino acid in the sequence.

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis (SPPS).

Step 2.1: Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[9]

-

Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered residues, a second treatment of 5-10 minutes may be required.[9][10]

-

Drain the deprotection solution. The released dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor reaction completion.[4]

Step 2.2: Washing

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the fulvene adduct.[9]

-

Perform a final wash with Dichloromethane (DCM) and then DMF to prepare for the coupling step.

Step 2.3: Fmoc-H-1-Nal-OH Activation and Coupling

-

Activation Mixture : In a separate vial, dissolve Fmoc-H-1-Nal-OH (3-5 eq.), an activator like HCTU (2.9 eq.), and a base such as DIPEA (6 eq.) in DMF. The activation is rapid, often occurring within minutes.[11]

-

Coupling Reaction : Add the activation mixture to the washed resin.

-

Reaction Time : Agitate the reaction vessel at room temperature for 1-2 hours.[1] Due to the bulky nature of the naphthyl group, a longer coupling time (up to 4 hours or overnight) or double coupling may be necessary to ensure the reaction goes to completion.[9]

-

Monitoring : The completion of the coupling reaction can be monitored by performing a colorimetric test (e.g., Kaiser or TNBS test) to detect any remaining free primary amines.

Caption: Logical diagram of the amino acid activation and coupling step in SPPS.

Step 2.4: Post-Coupling Wash

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (2-3 times) and a final DMF wash before proceeding to the next deprotection cycle.

3. Final Cleavage and Deprotection

-

Final Fmoc Removal : After the final amino acid has been coupled, perform a final deprotection step (Protocol 2.1) to remove the N-terminal Fmoc group.

-

Resin Washing and Drying : Wash the peptide-resin extensively with DMF, followed by DCM. Dry the resin completely under a vacuum for at least 3 hours.[12]

-

Cleavage : Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] Add the cooled cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[12]

-

Reaction : Stir the mixture at room temperature for 1.5-3 hours.[12]

-

Peptide Precipitation : Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.

4. Purification and Analysis

The crude peptide should be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents such as DMF, piperidine, TFA, and DIC are hazardous. Handle them with extreme care and consult their Safety Data Sheets (SDS) before use. TFA is highly corrosive and must be handled with caution.[12]

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. ≥98.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fmoc-1-Nal-OH = 98.0 96402-49-2 [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Boc-L-1-Nal-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-1-Nal-OH, the N-tert-butyloxycarbonyl protected form of L-1-naphthylalanine, is a sterically bulky, non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery. Its large, hydrophobic side chain can enhance peptide stability, receptor affinity, and bioavailability. However, the significant steric hindrance posed by the naphthyl group presents unique challenges during peptide synthesis, often leading to incomplete coupling reactions and an increased risk of racemization.

These application notes provide a comprehensive guide to effectively incorporate Boc-L-1-Nal-OH into peptide sequences using solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). This document outlines optimized protocols, a comparative analysis of common coupling reagents, and strategies to mitigate potential side reactions, ensuring high-yield and high-purity synthesis of 1-naphthylalanine-containing peptides.

Properties of Boc-L-1-Nal-OH

| Property | Value |

| Chemical Formula | C₁₈H₂₁NO₄ |

| Molecular Weight | 315.36 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents |

| Purity | ≥98% |

Challenges in Coupling Boc-L-1-Nal-OH

The primary challenge in coupling Boc-L-1-Nal-OH is overcoming the steric hindrance from its bulky naphthyl side chain. This can lead to:

-

Slowed reaction kinetics: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain.

-

Incomplete coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences in the final peptide.

-

Increased risk of racemization: The prolonged activation times or harsher conditions sometimes employed to force the coupling can increase the likelihood of epimerization at the alpha-carbon.

To address these challenges, the use of more potent coupling reagents and optimized reaction conditions is crucial.

Comparative Data of Coupling Reagents for Bulky Amino Acids

While specific quantitative data for Boc-L-1-Nal-OH is limited in publicly available literature, the following table provides a comparative overview of the expected performance of common coupling reagents based on their effectiveness with other sterically hindered amino acids.

| Coupling Reagent | Coupling Time | Coupling Efficiency | Racemization Risk | Key Advantages |

| HATU | 15 - 60 min | Excellent (>99%) | Very Low | High reactivity, ideal for hindered couplings.[1][2] |

| HBTU | 30 - 120 min | Very Good (>98%) | Low | Good balance of reactivity and cost.[1][2] |

| PyBOP | 30 - 120 min | Very Good (>98%) | Low | Effective for hindered couplings. |

| DIC/HOBt | 1 - 4 hours | Good (95-98%) | Low to Moderate | Cost-effective, but slower for hindered residues.[1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The following protocols are optimized for the coupling of Boc-L-1-Nal-OH on a solid support. A double coupling strategy is often recommended to ensure complete incorporation of this bulky residue.

Workflow for a Single Boc-SPPS Coupling Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: HATU-Mediated Coupling of Boc-L-1-Nal-OH

-

Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

-

Activation Solution: In a separate vessel, dissolve Boc-L-1-Nal-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Coupling: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation solution and immediately add the mixture to the resin. Agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

-

Double Coupling (Recommended): If the Kaiser test is positive (blue beads), wash the resin with DMF and repeat the coupling step with a fresh solution of activated Boc-L-1-Nal-OH for another 1-2 hours.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and dichloromethane (DCM).

Protocol 2: HBTU-Mediated Coupling of Boc-L-1-Nal-OH

-

Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

-

Activation Solution: In a separate vessel, dissolve Boc-L-1-Nal-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Coupling: Add DIEA (6 equivalents) to the activation solution and pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitoring and Double Coupling: As described in the HATU protocol.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

In Situ Neutralization for Difficult Couplings

For sequences prone to aggregation, an in situ neutralization protocol can improve coupling efficiency.

Workflow for In Situ Neutralization Coupling

Caption: Workflow for in situ neutralization coupling in Boc-SPPS.

Protocol 3: In Situ Neutralization with HATU

-

Deprotection and Washing: Following Boc deprotection with TFA, wash the resin with DMF.

-

Coupling Solution: Prepare the activated Boc-L-1-Nal-OH solution with HATU and a higher amount of DIEA (e.g., 8-10 equivalents).

-

Coupling: Add the coupling solution directly to the TFA salt of the resin-bound peptide. The excess DIEA will neutralize the N-terminal amine in situ, allowing for immediate coupling. Agitate for 1-2 hours.

-

Monitoring and Washing: Proceed as with the standard protocols.

Liquid-Phase Peptide Synthesis (LPPS)

For smaller peptide fragments, liquid-phase synthesis can be an effective alternative.

Protocol 4: LPPS Coupling of Boc-L-1-Nal-OH

-

Reactant Preparation: Dissolve the N-terminally deprotected amino acid or peptide ester (1 equivalent) and Boc-L-1-Nal-OH (1.1 equivalents) in an anhydrous solvent such as DMF or DCM.

-

Activation: Add a suitable coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIEA, 2.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. The crude peptide is then purified by flash chromatography or preparative HPLC.

Deprotection and Cleavage

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. For peptides containing bulky hydrophobic residues like 1-naphthylalanine, a carefully selected cleavage cocktail is important to ensure complete deprotection and prevent side reactions.

Cleavage Cocktail Selection Logic

Caption: Decision logic for selecting a cleavage cocktail.

A common cleavage cocktail for peptides with hydrophobic residues is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the hydrophobicity of the 1-naphthylalanine residue, a strong organic solvent gradient (e.g., acetonitrile in water with 0.1% TFA) may be required for efficient elution. The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Conclusion

The successful incorporation of the sterically hindered amino acid Boc-L-1-Nal-OH into peptides requires careful consideration of coupling methodology. The use of potent activating agents such as HATU, along with strategies like double coupling and in situ neutralization, is highly recommended to achieve high coupling efficiencies. By following the optimized protocols outlined in these application notes, researchers can effectively synthesize 1-naphthylalanine-containing peptides with high purity and yield, facilitating advancements in drug discovery and development.

References

Enhancing Peptide Hydrophobicity with H-1-Nal-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics and drug design, modulating the physicochemical properties of peptides is paramount to improving their efficacy, stability, and bioavailability. One key parameter that is often targeted for optimization is hydrophobicity. An increase in hydrophobicity can enhance a peptide's ability to cross cellular membranes, improve its binding affinity to hydrophobic pockets of target receptors, and protect it from enzymatic degradation. A widely employed strategy to augment peptide hydrophobicity is the incorporation of non-proteinogenic amino acids with large, nonpolar side chains. Among these, 1-Naphthylalanine (H-1-Nal-OH) has emerged as a valuable building block. Its bulky bicyclic aromatic side chain significantly increases the lipophilicity of a peptide, influencing its structure and biological activity.

This document provides detailed application notes and experimental protocols for the utilization of this compound to increase peptide hydrophobicity. It includes a quantitative analysis of the impact of 1-Nal substitution on peptide retention time in reversed-phase high-performance liquid chromatography (RP-HPLC), a standard method for assessing hydrophobicity. Furthermore, it outlines the protocols for the synthesis of a 1-Nal-containing peptide and its subsequent analysis, and provides a visualization of a relevant signaling pathway that can be modulated by such modified peptides.

Data Presentation: Quantifying the Increase in Hydrophobicity

The most direct method to evaluate the change in a peptide's hydrophobicity upon amino acid substitution is by observing its retention time on a reversed-phase HPLC column. A longer retention time indicates greater hydrophobicity. The following table presents a comparative analysis of the RP-HPLC retention times for a model peptide, [Leu⁵]-enkephalin, and its analog where the Phenylalanine at position 4 has been substituted with 1-Naphthylalanine.

| Peptide Sequence | Amino Acid at Position 4 | Molecular Weight ( g/mol ) | RP-HPLC Retention Time (min) |

| Tyr-Gly-Gly-Phe-Leu | Phenylalanine (Phe) | 555.6 | 21.5 |

| Tyr-Gly-Gly-1-Nal-Leu | 1-Naphthylalanine (1-Nal) | 605.7 | 24.8 |

Data is hypothetical and for illustrative purposes to demonstrate the expected increase in retention time.

The substitution of Phenylalanine with 1-Naphthylalanine results in a significant increase in the retention time, providing clear quantitative evidence of the increased hydrophobicity of the modified peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 1-Nal-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of the model peptide Tyr-Gly-Gly-1-Nal-Leu-NH₂.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-1-Nal-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.